![molecular formula C8H8ClNO4S B2980971 Ethyl 6-(chlorosulfonyl)nicotinate CAS No. 1249304-48-0](/img/structure/B2980971.png)
Ethyl 6-(chlorosulfonyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(chlorosulfonyl)nicotinate is a chemical compound with the molecular formula C8H8ClNO4S . It is used in various scientific and industrial applications .
Physical And Chemical Properties Analysis
Ethyl 6-(chlorosulfonyl)nicotinate has a molecular weight of 249.67 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results.Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Ethyl nicotinate derivatives, including compounds similar to Ethyl 6-(chlorosulfonyl)nicotinate, have been synthesized using various methods. For instance, Paine (1987) developed a convenient synthesis of alkyl-substituted ethyl nicotinates using 3-cyano-2(1H)-pyridones, which highlights the versatility of nicotinate esters in chemical synthesis (Paine, 1987).
- The study of molecular conformations and electronic structures of nicotinate esters, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, provides insights into their chemical properties and potential applications (Cobo, Glidewell, Low, & Orozco, 2008).
Biological Interactions and Effects
- The binding and hydrolysis of nicotinate esters by human serum albumin have been studied, revealing insights into how these compounds interact with biological systems. This information is crucial for understanding their potential therapeutic applications (Steiner, Mayer, & Testa, 1992).
- Ethyl nicotinate and similar compounds have been observed to attract certain insect species, which could have implications for pest management strategies. This aspect of ethyl nicotinate demonstrates its potential utility beyond conventional chemical applications (Penman, Osborne, Worner, Chapman, & McLaren, 1982).
Pharmaceutical Development and Drug Synthesis
- Ethyl nicotinate derivatives are used in the synthesis of various pharmaceutical compounds, demonstrating their role in drug development. For example, the synthesis of ethyl nipecotinate, a derivative of ethyl nicotinate, illustrates its utility in creating medically relevant substances (Blaser, Hönig, Studer, & Wedemeyer-Exl, 1999).
- The development of novel methods for nicorandil synthesis, utilizing ethyl nicotinate as a raw material, exemplifies the compound's significance in the creation of new therapeutic agents (Ungureanu & Danila, 2001).
Mechanism of Action
Target of Action
It is known that other nicotinate derivatives interact with various targets in the body, including receptors and enzymes involved in metabolic processes .
Mode of Action
Other nicotinate derivatives have been shown to interact with their targets in a variety of ways, such as binding to receptors or acting as substrates for enzymes .
Biochemical Pathways
Other nicotinate derivatives have been found to be involved in various biochemical pathways, including those related to metabolism .
Result of Action
Other nicotinate derivatives have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(chlorosulfonyl)nicotinate. For instance, storage conditions can affect the stability of the compound . Additionally, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism and the presence of other compounds .
properties
IUPAC Name |
ethyl 6-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLHZULTGSUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(chlorosulfonyl)nicotinate | |
CAS RN |
1249304-48-0 |
Source
|
Record name | ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.